An In-depth Technical Guide to the Aqueous Solubility Profile of Besifloxacin Hydrochloride
An In-depth Technical Guide to the Aqueous Solubility Profile of Besifloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility profile of Besifloxacin (B178879) Hydrochloride, a fourth-generation fluoroquinolone antibiotic primarily used in ophthalmic preparations for the treatment of bacterial conjunctivitis. Understanding the solubility characteristics of this active pharmaceutical ingredient (API) is critical for formulation development, ensuring bioavailability, and meeting regulatory requirements.
Physicochemical Properties
Besifloxacin Hydrochloride is a white to pale yellowish-white powder. It is the hydrochloride salt of Besifloxacin, which possesses two ionizable functional groups: a carboxylic acid and a primary amine. These groups dictate its solubility behavior in aqueous solutions. The pKa values for these groups have been estimated to be approximately 5.65 for the carboxylic acid and 9.91 for the primary amine.[1]
Due to these pKa values, a zwitterionic form of besifloxacin predominates in the pH range of 5.5 to 9.0. This zwitterion is characterized by very low aqueous solubility.[1]
Aqueous Solubility Profile
The aqueous solubility of Besifloxacin Hydrochloride is highly dependent on the pH of the medium. Its solubility is significantly lower in the neutral pH range and increases substantially in acidic conditions.
pH-Dependent Solubility
The solubility of Besifloxacin Hydrochloride has been evaluated at various pH levels, demonstrating a classic U-shaped solubility curve characteristic of amphoteric molecules. The minimum solubility is observed in the pH range where the zwitterionic species is most prevalent.
Below is a summary of the pH-dependent solubility data for Besifloxacin Hydrochloride in aqueous solutions at different temperatures.
Table 1: pH-Dependence of Besifloxacin Hydrochloride Solubility at 22°C ± 2°C [1]
| pH | Solubility (mg/mL) |
| 3.0 | 10.0 |
| 5.6 | 0.366 |
Data extracted from a U.S. Patent, which indicates a maximum solubility of 10 mg/mL at pH 3 and a significant decrease as the pH approaches the isoelectric point.[1] The intrinsic solubility of the zwitterion was determined to be 0.074 mg/mL.[1]
Table 2: Saturation Solubility of Besifloxacin Hydrochloride (Raw Material) at 37°C [2]
| Medium | Solubility (µg/mL) |
| Ultrapure Water | 143 |
| Phosphate Buffer pH 4.0 | 50.65 ± 0.94 |
| Phosphate Buffer pH 6.8 | ~25 (estimated) |
| Phosphate Buffer pH 7.0 | ~25 (estimated) |
Data from a study on besifloxacin nanocrystals, where the raw material's solubility was also assessed. The solubility in pH 6.8 and 7.0 buffers was approximately half that of the nanocrystal formulation, which was around 50 µg/mL.
Solubility in Water and Other Solvents
The solubility of Besifloxacin Hydrochloride in water and various organic solvents has been reported, though values can vary depending on the experimental conditions and the specific form of the material (HCl salt vs. free base). A saturated solution of the HCl salt in water results in an acidic pH of 3.6.[1]
Table 3: Solubility of Besifloxacin Forms in Various Solvents at 22°C ± 2°C [1]
| Solvent | Besifloxacin HCl Salt Solubility (mg/mL) | USP Definition | Besifloxacin Free Base Solubility (mg/mL) | USP Definition |
| Water | 10.635 | Sparingly soluble | 0.079 | Insoluble |
| Methanol | 9.898 | Slightly soluble | 0.135 | Very slightly soluble |
| Ethanol | 1.122 | Slightly soluble | 0.033 | Insoluble |
| Acetonitrile | 0.012 | Insoluble | 0.005 | Insoluble |
| Isopropanol | 0.089 | Insoluble | 0.004 | Insoluble |
Other sources describe Besifloxacin Hydrochloride as sparingly soluble in water and slightly soluble in methanol.[1] Another study reports a water solubility of 0.08 mg/mL.[3]
Experimental Protocols for Solubility Determination
The most common method for determining the equilibrium solubility of a compound is the shake-flask method. This method is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[4][5][6]
Shake-Flask Method for pH-Dependent Solubility
This protocol outlines the steps to determine the equilibrium solubility of Besifloxacin Hydrochloride at various pH values.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Steps:
-
Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) and any other pH of interest.[4][5]
-
Addition of API: Add an excess amount of Besifloxacin Hydrochloride to a flask for each pH buffer. Using an excess ensures that a saturated solution is achieved.
-
Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]
-
Sample Collection and Preparation: After equilibration, allow the flasks to stand to let the excess solid settle. Withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. The sample should then be filtered (e.g., using a 0.45 µm PVDF filter) or centrifuged.[2]
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of besifloxacin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]
-
Data Analysis: Calculate the original concentration in the saturated solution based on the dilution factor to determine the solubility at that specific pH and temperature.
Factors Influencing Solubility
Effect of pH
As demonstrated by the data, pH is the most critical factor influencing the aqueous solubility of Besifloxacin Hydrochloride. The relationship between pH, pKa, and solubility can be visualized as follows:
Caption: Relationship between pH, predominant species, and solubility of Besifloxacin.
Effect of Temperature
While comprehensive data on the temperature dependence of Besifloxacin Hydrochloride solubility is not widely available in the literature, studies on other fluoroquinolones suggest that the solubilization process is generally endothermic. This means that for most fluoroquinolones, solubility tends to increase with an increase in temperature. However, the extent of this effect needs to be experimentally determined for besifloxacin.
Effect of Excipients
In ophthalmic formulations, various excipients are used to enhance stability, viscosity, and patient comfort. These can also influence the solubility of the API. For instance, in the development of in-situ gels for besifloxacin, polymers such as Poloxamer 407 (P407), Poloxamer 188 (P188), Hydroxypropylmethyl cellulose (B213188) (HPMC), and Hydroxyethyl cellulose (HEC) have been utilized.[3] While these agents are primarily for modifying the physical properties of the gel, they can potentially interact with the drug and affect its solubility. For example, formulations were prepared in a cold acetate (B1210297) buffer at pH 4 to increase the initial solubility of Besifloxacin HCl during manufacturing.[3] Systematic studies on the direct impact of varying concentrations of common ophthalmic excipients on the intrinsic solubility of besifloxacin are needed for a complete understanding.
Conclusion
The aqueous solubility of Besifloxacin Hydrochloride is intricately linked to the pH of the solution, with significantly higher solubility observed in acidic environments (pH < 5.6) and very poor solubility in the physiological pH range of 6-8, where the zwitterionic form is predominant. This profile is a critical consideration for the development of ophthalmic formulations, which must be close to physiological pH to be well-tolerated. The use of formulation strategies such as suspensions or the inclusion of solubilizing agents in acidic buffers during manufacturing are key to overcoming the inherent low solubility of the besifloxacin zwitterion. Further research into the effects of temperature and a broader range of excipients would provide a more complete picture for formulation scientists.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. who.int [who.int]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. scielo.br [scielo.br]
